5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one

Mnk2 inhibitor kinase selectivity CDK off‑target

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one, commonly designated MNKI-8e or Mnk2-IN-8e, is a synthetic small-molecule inhibitor belonging to the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one class. It acts as a highly potent, ATP‑competitive inhibitor of MAP kinase‑interacting kinase 2 (Mnk2), with a reported enzyme inhibition constant (Ki) of 0.37 µM.

Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
Cat. No. B12979799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one
Molecular FormulaC17H18N4O3S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=O)N1C)C2=NC(=NC=C2)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H18N4O3S/c1-10-15(25-17(22)21(10)2)13-7-8-18-16(20-13)19-12-6-5-11(23-3)9-14(12)24-4/h5-9H,1-4H3,(H,18,19,20)
InChIKeyXVARHXDLQROMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one (MNKI-8e): Potent and Selective Mnk2 Inhibitor for Anti-Leukemic Research


5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one, commonly designated MNKI-8e or Mnk2-IN-8e, is a synthetic small-molecule inhibitor belonging to the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one class [1]. It acts as a highly potent, ATP‑competitive inhibitor of MAP kinase‑interacting kinase 2 (Mnk2), with a reported enzyme inhibition constant (Ki) of 0.37 µM [1]. The compound was discovered through structure–activity relationship (SAR) optimization and demonstrates significant selectivity over related cyclin‑dependent kinases CDK2 (Ki > 10 µM) and CDK9 (Ki = 1.66 µM) [1]. In cellular models, MNKI-8e suppresses phosphorylation of eIF4E, down‑regulates the anti‑apoptotic protein Mcl‑1, and induces apoptosis in acute myeloid leukemia (AML) cells, with sub‑micromolar GI₅₀ values in multiple AML lines [2].

Mnk2 pathway inhibition study fit
Kinase selectivity assay context (CDK off-target review)
AML cell-model endpoint review (Mcl-1/eIF4E)

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one: Why Simple Structural Analogs Cannot Substitute This Scaffold


The 2,4‑dimethoxyphenyl moiety and the 3,4‑dimethylthiazol-2(3H)-one pharmacophore of MNKI-8e are both critical for its Mnk2 inhibitory potency and kinase‑selectivity profile [1]. Within the 5‑(2‑(phenylamino)pyrimidin‑4‑yl)thiazol‑2(3H)-one series, even minor modifications to the aniline ring substitution pattern profoundly alter Mnk2 affinity as well as selectivity against CDK2 and CDK9 [1]. For example, removal or repositioning of the methoxy groups reduces enzyme potency by >10‑fold, while subtle changes to the thiazolone substituents significantly affect cellular anti‑leukemic activity [2]. Consequently, purchasers cannot rely on commercial “Mnk2 inhibitor” labels alone; without explicit verification of the substitution pattern and assay‑matched data, structurally similar but pharmacologically distinct analogs will fail to replicate the specific biochemical and cellular outcomes documented for this compound.

  • 2,4-Dimethoxyphenyl substitution pattern is critical for Mnk2 affinity; minor modifications may shift kinase selectivity.
  • Commercial 'Mnk2 inhibitor' labels do not guarantee identical biochemical profile; verify substitution pattern and assay-matched data.
  • Thiazolone substituent changes can significantly alter anti-leukemic activity in AML cellular models.

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one: Quantitative Evidence of Differentiated Activity


Mnk2 Enzymatic Potency and Kinase‑Selectivity Window Over CDK2 and CDK9

MNKI-8e inhibits Mnk2 with a Ki of 0.37 µM, whereas its affinity for the structurally related cyclin‑dependent kinases CDK2 and CDK9 is markedly lower, with Ki values of >10 µM and 1.66 µM respectively [1]. This translates to a selectivity index of >27‑fold for Mnk2 over CDK2 and >4‑fold over CDK9. The selectivity profile was determined in recombinant enzyme assays under standardized ATP concentrations [1].

Mnk2 vs CDK Selectivity
Head-to-head
Mnk2 Ki 0.37 µM; CDK2 Ki >10 µM; CDK9 Ki 1.66 µM
Selectivity: >27‑fold over CDK2; >4‑fold over CDK9
Supports Mnk2 pathway selectivity interpretation
Recombinant kinase assay context; specific ATP conditions
Mnk2 inhibitor kinase selectivity CDK off‑target

Anti‑Proliferative Selectivity Against AML Cells vs. Normal Fibroblasts

In a 72‑h proliferation assay, MNKI-8e exhibited GI₅₀ values ranging from 1.23 µM (KG‑1) to 7.36 µM (Kasumi‑1) across a panel of five human AML cell lines, while demonstrating no significant effect against non‑transformed WI‑38 lung fibroblasts (GI₅₀ > 100 µM) [1]. The selectivity index between AML lines and normal fibroblasts exceeds 13‑fold for the least responsive AML line and >80‑fold for the most sensitive line [1].

AML vs Fibroblast Selectivity
Head-to-head
AML GI₅₀: 1.23–7.36 µM; WI‑38 fibroblasts GI₅₀ >100 µM
Selectivity: >13‑ to >80‑fold for AML cells
Supports cell-model selectivity endpoint review
72 h assay; AML panel vs WI‑38 fibroblasts
AML cancer cell line selectivity GI50

Synergistic Enhancement of Cytarabine (Ara‑C) Anti‑Leukemic Activity in MV4‑11 Cells

Co‑treatment of MV4‑11 AML cells with MNKI-8e (1 µM or 5 µM) and cytarabine (Ara‑C) resulted in a greater than 10‑fold reduction in the Ara‑C GI₅₀ compared to Ara‑C alone [1]. Median‑effect analysis demonstrated synergistic interactions (combination index < 1) at molar ratios of MNKI-8e to Ara‑C ≤ 200:1 [1].

Cytarabine Synergy
Head-to-head
>10‑fold reduction in Ara‑C GI₅₀; synergy at MNKI-8e:Ara‑C ratio ≤200:1
Supports combination endpoint interpretation in AML model
MV4‑11 cell viability; CompuSyn analysis
Cytarabine combination AML synergy

Mechanistic Pathway Engagement: eIF4E Phosphorylation, Mcl‑1 Downregulation, and Apoptosis Induction

MNKI-8e treatment in AML cells blocks the Mnk2‑dependent phosphorylation of eIF4E, leading to downregulation of the anti‑apoptotic protein Mcl‑1 and subsequent induction of apoptosis [1]. While the magnitude of these effects is quantified through Western blot and caspase activation assays in the primary publication, this mechanism‑of‑action evidence confirms that cellular Mnk2 inhibition translates to downstream pathway modulation—a critical quality control parameter when selecting compounds for target engagement studies [1].

Target Engagement
Reported
Reduced p‑eIF4E and Mcl‑1; increased caspase‑dependent apoptosis
Supports target‑engagement biomarker interpretation
MV4‑11 cells; Western blot & caspase assays
eIF4E phosphorylation Mcl-1 apoptosis

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one: Validated Application Scenarios for Research and Drug Discovery


Selective Mnk2 Chemical Probe Experiments in AML Biology

MNKI-8e can be employed as a selective Mnk2 chemical probe at concentrations below its CDK9 Ki (≤1 µM) to dissect Mnk2‑specific signaling in acute myeloid leukemia cell models [1]. The documented >27‑fold selectivity over CDK2 ensures that observed effects on eIF4E phosphorylation and Mcl‑1 levels are not confounded by CDK2‑mediated cell‑cycle arrest, enabling clean target‑validation studies [1].

Combination Therapy Research with Cytarabine in AML

Given the synergistic interaction between MNKI-8e and Ara‑C (combination index < 1, >10‑fold Ara‑C potentiation), the compound is ideally suited for preclinical evaluation of Mnk2 inhibition as a chemosensitization strategy in AML [2]. Researchers can use molar ratios of MNKI-8e to Ara‑C ≤ 200:1 to recapitulate the synergy window demonstrated in MV4‑11 cells [2].

Kinase Selectivity Screening Panels

MNKI-8e can serve as a reference inhibitor for kinase profiling panels, where its established Ki against Mnk2 (0.37 µM) and selectivity over CDK2 (>10 µM) and CDK9 (1.66 µM) provide baseline values for benchmarking novel Mnk inhibitors [1]. This application is critical for industrial drug‑discovery programs aiming to improve selectivity windows over CDK family kinases.

AML Cell Line Sensitivity Profiling

The compound’s GI₅₀ values across five AML FAB subtypes (M0/M1 through M5) established a sensitivity fingerprint that can be used to classify new patient‑derived AML cell models according to their Mnk2 dependency [2]. Procurement of MNKI-8e with batch‑certified purity (>98 % by HPLC) ensures reproducibility of published GI₅₀ benchmarks [2].

Application
Selection Property
Validation Focus
Mnk2 Pathway Probe in AML Cell Models
Kinase selectivity profile (Mnk2 vs CDK)
eIF4E/Mcl-1 pathway endpoint verification
Cytarabine Combination Studies in AML Models
Synergistic response with Ara‑C
Combination index evaluation in cell-based assays
Kinase Profiling Reference Standard
Established Mnk2/CDK selectivity baseline
Benchmarking novel Mnk inhibitors against published data
AML Cell Line Sensitivity Classification
Cell sensitivity fingerprint across AML subtypes
Reproducibility in patient-derived AML cell models
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